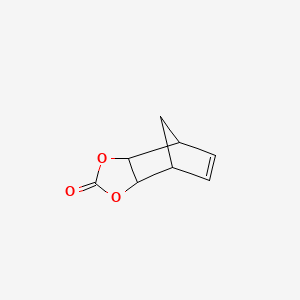
4,7-Methano-1,3-benzodioxol-2-one, 3a,4,7,7a-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Methano-1,3-benzodioxol-2-one, 3a,4,7,7a-tetrahydro- is a bicyclic organic compound that features a unique structure combining a methano bridge and a benzodioxole ring. This compound is known for its stability and versatility in various chemical reactions, making it a valuable subject of study in organic chemistry and related fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1,3-benzodioxol-2-one, 3a,4,7,7a-tetrahydro- typically involves a Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. This reaction is often facilitated by microwave-assisted techniques, which enhance the reaction rate and yield . The reaction conditions usually involve moderate temperatures and the use of solvents like toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The starting materials, such as norbornadiene and substituted cyclopentanones, are readily available and can be processed in large quantities to meet industrial demands .
Análisis De Reacciones Químicas
Types of Reactions
4,7-Methano-1,3-benzodioxol-2-one, 3a,4,7,7a-tetrahydro- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are used as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted benzodioxoles, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
4,7-Methano-1,3-benzodioxol-2-one, 3a,4,7,7a-tetrahydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and advanced materials
Mecanismo De Acción
The mechanism of action of 4,7-Methano-1,3-benzodioxol-2-one, 3a,4,7,7a-tetrahydro- involves its interaction with various molecular targets, including enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved include oxidative stress response and inflammatory signaling .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole: Shares the benzodioxole ring but lacks the methano bridge.
Norbornene: Contains the methano bridge but lacks the benzodioxole ring.
Cyclopentanone Derivatives: Similar in structure but differ in functional groups.
Uniqueness
4,7-Methano-1,3-benzodioxol-2-one, 3a,4,7,7a-tetrahydro- is unique due to its combination of a methano bridge and a benzodioxole ring, which imparts stability and reactivity. This dual feature makes it a versatile compound for various chemical transformations and applications .
Propiedades
Número CAS |
25326-19-6 |
|---|---|
Fórmula molecular |
C8H8O3 |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
3,5-dioxatricyclo[5.2.1.02,6]dec-8-en-4-one |
InChI |
InChI=1S/C8H8O3/c9-8-10-6-4-1-2-5(3-4)7(6)11-8/h1-2,4-7H,3H2 |
Clave InChI |
LEKMWZDABQTWNH-UHFFFAOYSA-N |
SMILES canónico |
C1C2C=CC1C3C2OC(=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


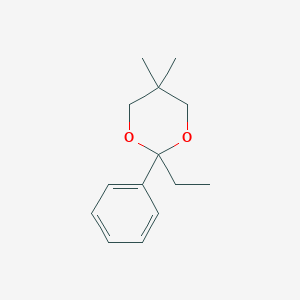
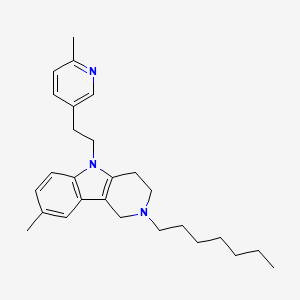


![2,7-Bis[(4-azidophenyl)methylidene]cycloheptan-1-one](/img/structure/B14698461.png)


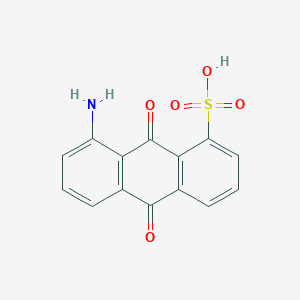
![1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane](/img/structure/B14698492.png)
![Benzothiazole, 2-[2-(4-chlorophenyl)ethenyl]-](/img/structure/B14698499.png)

![(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B14698526.png)
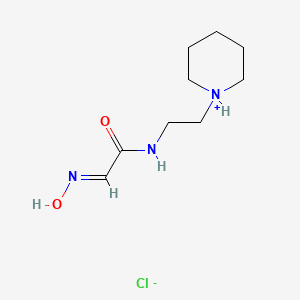
![Diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate](/img/structure/B14698547.png)
